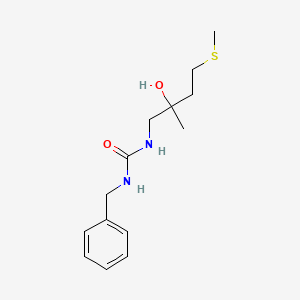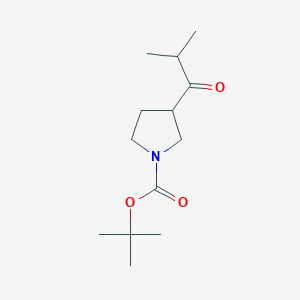
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a urea derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and industry. In
Applications De Recherche Scientifique
Inhibitors of Protein Kinases
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are crucial for various biological processes including cancer progression and cardiovascular diseases. The ureas bearing a benzylic stereogenic center, especially with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring, emerged as the most potent inhibitors. This discovery is significant for the development of therapeutic agents targeting diseases associated with ROCK overactivity (Pireddu et al., 2012).
DNA Interaction Studies
Research on the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA revealed that 1,3-bis(2-hydroxy-benzylidene)-urea and its derivatives bind to DNA in an intercalative mode. This finding is pivotal for understanding the mechanism of action of these compounds and their potential use in designing new DNA-targeting therapeutics (Ajloo et al., 2015).
Green Chemistry and Synthesis
The synthesis of disubstituted ureas from amines and CO2, using a basic ionic liquid as the catalyst, represents an eco-friendly approach to urea production. This method, which utilizes CO2, a greenhouse gas, as a raw material, highlights the potential of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea and its derivatives in sustainable chemical synthesis practices (Jiang et al., 2008).
Molecular Devices and Complexation Studies
The study of cyclodextrin complexation of certain stilbene derivatives and the self-assembly of molecular devices showcases the application of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea derivatives in the field of nanotechnology and molecular electronics. These complexes can undergo photoisomerization, which is a critical behavior for the development of light-responsive materials (Lock et al., 2004).
Electron Transport Layer in Solar Cells
Urea-doped ZnO films have been explored as an electron transport layer in inverted polymer solar cells, demonstrating the versatility of urea derivatives in enhancing the efficiency of renewable energy technologies. The doping with urea helps to passivate defects in ZnO, leading to improved charge extraction efficiency and higher power conversion efficiency in solar cells (Wang et al., 2018).
Propriétés
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(18,8-9-19-2)11-16-13(17)15-10-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADOWNLKXVROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)
![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)
![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2697832.png)
![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)

